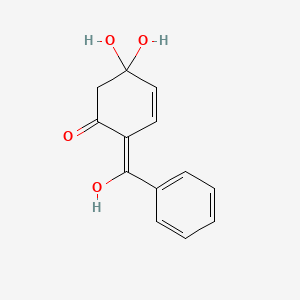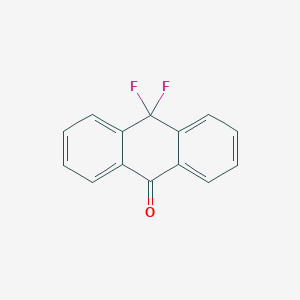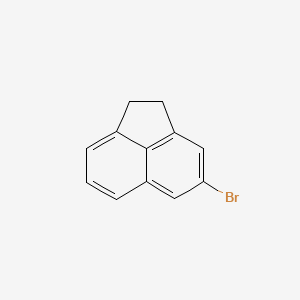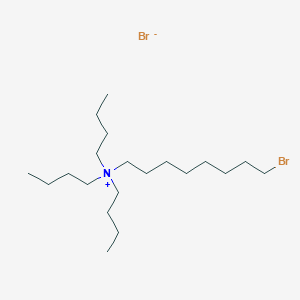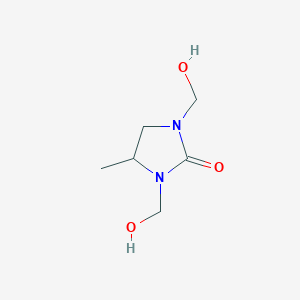
1,3-Bis(hydroxymethyl)-4-methylimidazolidin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Bis(hydroxymethyl)-4-methylimidazolidin-2-one is an organic compound belonging to the class of imidazolidinones. It is characterized by the presence of two hydroxymethyl groups and a methyl group attached to an imidazolidinone ring. This compound is known for its applications in various fields, including chemistry, biology, and industry, due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Bis(hydroxymethyl)-4-methylimidazolidin-2-one typically involves the reaction of formaldehyde with 4-methylimidazolidin-2-one under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the hydroxymethyl groups. The reaction mixture is then heated to promote the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound is often carried out in large-scale reactors. The process involves the continuous addition of formaldehyde and 4-methylimidazolidin-2-one to the reactor, along with a base catalyst. The reaction is maintained at an elevated temperature to ensure complete conversion of the reactants to the desired product. The product is then purified through distillation or crystallization to obtain a high-purity compound.
化学反応の分析
Types of Reactions
1,3-Bis(hydroxymethyl)-4-methylimidazolidin-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form the corresponding alcohols.
Substitution: The hydroxymethyl groups can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenating agents like thionyl chloride or alkylating agents like methyl iodide are employed.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or alkylated derivatives.
科学的研究の応用
1,3-Bis(hydroxymethyl)-4-methylimidazolidin-2-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential use in drug development and as a preservative in pharmaceutical formulations.
Industry: Utilized in the production of polymers, resins, and coatings due to its ability to form stable cross-linked structures.
作用機序
The mechanism of action of 1,3-Bis(hydroxymethyl)-4-methylimidazolidin-2-one involves its ability to release formaldehyde under certain conditions. This formaldehyde release can lead to the formation of cross-linked structures in polymers and resins. In biological systems, the compound can interact with proteins and enzymes, potentially altering their function and activity. The molecular targets and pathways involved in these interactions are still under investigation.
類似化合物との比較
Similar Compounds
1,3-Bis(hydroxymethyl)-5,5-dimethylimidazolidine-2,4-dione: Known for its use as a preservative in cosmetics and personal care products.
Diazolidinyl urea: Commonly used as an antimicrobial agent in various formulations.
Sodium hydroxymethylglycinate: Another formaldehyde-releasing compound used in cosmetics and personal care products.
Uniqueness
1,3-Bis(hydroxymethyl)-4-methylimidazolidin-2-one is unique due to its specific structure, which allows for the formation of stable cross-linked structures in polymers and resins. Its ability to release formaldehyde under controlled conditions makes it valuable in various industrial and research applications.
特性
CAS番号 |
2492-96-8 |
|---|---|
分子式 |
C6H12N2O3 |
分子量 |
160.17 g/mol |
IUPAC名 |
1,3-bis(hydroxymethyl)-4-methylimidazolidin-2-one |
InChI |
InChI=1S/C6H12N2O3/c1-5-2-7(3-9)6(11)8(5)4-10/h5,9-10H,2-4H2,1H3 |
InChIキー |
UBHXVADGCTXVOH-UHFFFAOYSA-N |
正規SMILES |
CC1CN(C(=O)N1CO)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


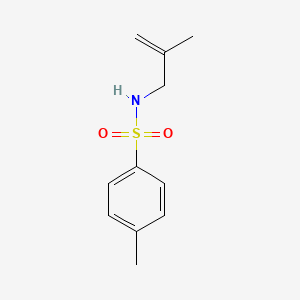

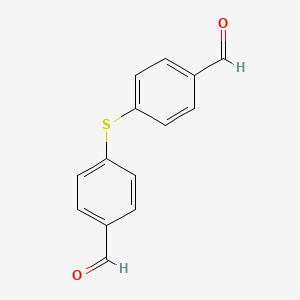




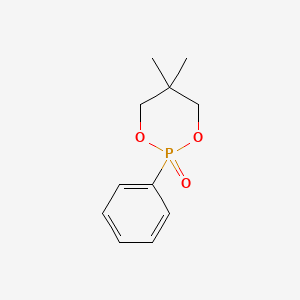
![N-[acetamido-(4-fluorophenyl)methyl]acetamide](/img/structure/B14748340.png)
